1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11N. This compound belongs to the isoquinoline alkaloids family, which is widely distributed in nature and forms an essential part of various biologically active compounds . The tetrahydroisoquinoline scaffold is known for its diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then cyclizes to produce the tetrahydroisoquinoline core . Another method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems by inhibiting enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to increased levels of neurotransmitters like dopamine and serotonin . Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the carboxamide group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9;/h1-4,9,12H,5-6H2,(H2,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBXQQXQNJXRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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